molecular formula C17H16N2O B14127982 2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol CAS No. 3945-79-7

2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol

Cat. No.: B14127982
CAS No.: 3945-79-7
M. Wt: 264.32 g/mol
InChI Key: UTNSECBPFCRGBL-UHFFFAOYSA-N
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Description

1-Hydroxyethyl-4,5-diphenylimidazol is a heterocyclic compound featuring an imidazole ring substituted with hydroxyethyl and diphenyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyethyl-4,5-diphenylimidazol can be synthesized by passing ethylene oxide into a boiling alcoholic solution of 4,5-diphenylimidazole, optionally in the presence of a catalyst . This method ensures the formation of the hydroxyethyl group on the imidazole ring.

Industrial Production Methods: The industrial production of 1-Hydroxyethyl-4,5-diphenylimidazol typically involves the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyethyl-4,5-diphenylimidazol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Hydroxyethyl-4,5-diphenylimidazol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxyethyl-4,5-diphenylimidazol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory enzymes and pathways . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

    4,5-Diphenylimidazole: Lacks the hydroxyethyl group but shares the imidazole core.

    1-Hydroxyethyl-2-phenylimidazole: Similar structure but with different substitution patterns.

Uniqueness: 1-Hydroxyethyl-4,5-diphenylimidazol is unique due to the presence of both hydroxyethyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its analogs.

Properties

CAS No.

3945-79-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4,5-diphenylimidazol-1-yl)ethanol

InChI

InChI=1S/C17H16N2O/c20-12-11-19-13-18-16(14-7-3-1-4-8-14)17(19)15-9-5-2-6-10-15/h1-10,13,20H,11-12H2

InChI Key

UTNSECBPFCRGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCO)C3=CC=CC=C3

Origin of Product

United States

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